7-甲氧基-L-色氨酸

描述

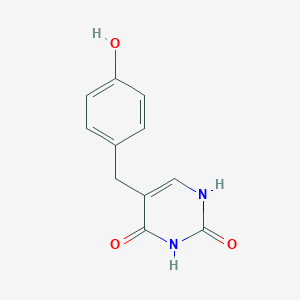

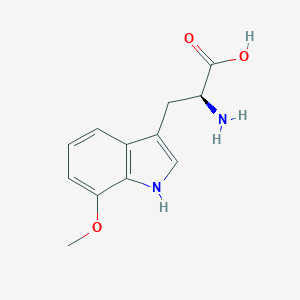

7-Methoxy-L-tryptophan is a derivative of the essential amino acid L-tryptophan . It is a tryptophan analog and is synthesized by tryptophan hydroxylase (TPH) and hydroxyindole O-methyltransferase (HIOMT) .

Synthesis Analysis

A study suggests a facile route for the synthesis of indole-substituted (S)-tryptophans from corresponding indoles, which utilizes a chiral auxiliary-facilitated Strecker amino acid synthesis strategy . The chiral auxiliary reagents evaluated were (S)-methylbenzylamine and related derivatives .Molecular Structure Analysis

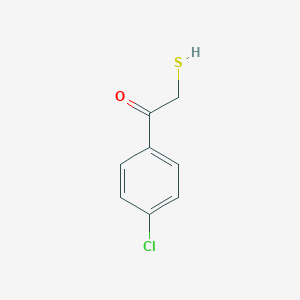

The molecular structure of 7-Methoxy-L-tryptophan is C12H14N2O3 . It is a part of the indolealkylamine backbone, and minor additions and modifications to this backbone provide a variety of novel tryptamine structures .科学研究应用

1. 合成应用

- 对映选择性合成:7-甲氧基-D-色氨酸用于各种吲哚生物碱的对映选择性合成。一种关键方法是将 Larock 杂环化过程与基于 Schöllkopf 的手性助剂相结合,从而合成 (+)-12-甲氧基-Na-甲基韦洛西明和 (-) - 紫花素等化合物。此过程因其区域选择性和立体选择性特征而具有重要意义,产生了极好的总收率,并展示了 7-甲氧基-D-色氨酸在复杂有机合成中的用途 (Zhou、Liao 和 Cook,2004)。

2. 蛋白质结构和功能

- 荧光探针:7-甲氧基-L-色氨酸衍生物(如 7-氮杂色氨酸)被用作研究蛋白质结构、功能和动力学的内在荧光探针。它们与酶结合时提供独特的能谱特性,从而深入了解酶活性以及蛋白质结构的分子细节 (Hogue 和 Szabo,1993)。

3. 新型氨基酸衍生物

- β-取代衍生物的合成:研究重点是使用对映纯的 3-苯基氮丙啶-2-羧酸酯合成 β-苯基取代的半胱氨酸、色氨酸和丝氨酸衍生物。此过程涉及 7-甲氧基-L-色氨酸,对于开发具有潜在药用价值的新型氨基酸至关重要 (Xiong、Wang、Cai 和 Hruby,2002)。

4. 代谢工程

- 微生物生物合成:7-甲氧基-L-色氨酸是 L-色氨酸微生物生物合成中代谢工程策略的一部分。已经研究了微生物途径的修改(例如在谷氨酸棒杆菌中),以优化 L-色氨酸及其衍生物的生产,用于医药和食品工业 (Ferrer、Elsaraf、Mindt 和 Wendisch,2022)。

5. 分析应用

- 色氨酸代谢分析:研究已经开发出使用 HPLC 同时测量血清色氨酸和犬尿氨酸的方法,这对于了解色氨酸及其衍生物(如 7-甲氧基-L-色氨酸)的复杂代谢至关重要 (Widner、Werner、Schennach、Wachter 和 Fuchs,1997)。

安全和危害

In case of exposure, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

The physiological relevance of 7-Methoxy-L-tryptophan as an endogenous regulator of inflammation and cancer metastasis remains to be investigated . On the other hand, 7-Methoxy-L-tryptophan and other methoxyindole metabolites of tryptophan are valuable lead compounds for the development of new anti-inflammatory drugs and cancer chemoprevention .

属性

IUPAC Name |

(2S)-2-amino-3-(7-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-10-4-2-3-8-7(6-14-11(8)10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZROTSTMQSBFK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1NC=C2C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-(3-Benzo[b][1]benzazepin-11-ylpropyl)benzo[b][1]benzazepine](/img/structure/B106453.png)

![3-[2-(Dimethylamino)phenyl]-3-hydroxy-5-methoxy-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B106467.png)